[(3,4-Difluorophenyl)methyl](2-methylbutyl)amine

Medicinal Chemistry SAR Analysis Fluorine Chemistry

Researchers pursuing PI3K or CRF1 receptor targets often encounter delays synthesizing fluorinated benzylamine scaffolds with branched alkyl side chains. This pre-assembled secondary amine eliminates multi-step synthesis bottlenecks for kinase inhibitor library generation. • 3,4-Difluorobenzyl pharmacophore validated in sub-100 nM PI3K inhibitors (WO2012003283A1) • Chiral 2-methylbutyl chain enables stereoselective SAR exploration; secondary amine offers H-bond donor capacity absent in N-methyl analogs • Supplied at 95% purity for direct use in amide coupling, reductive amination, and sulfonylation derivatization

Molecular Formula C12H17F2N
Molecular Weight 213.27 g/mol
Cat. No. B13246351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4-Difluorophenyl)methyl](2-methylbutyl)amine
Molecular FormulaC12H17F2N
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCC(C)CNCC1=CC(=C(C=C1)F)F
InChIInChI=1S/C12H17F2N/c1-3-9(2)7-15-8-10-4-5-11(13)12(14)6-10/h4-6,9,15H,3,7-8H2,1-2H3
InChIKeyYZGUJDPEEYNVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3,4-Difluorophenyl)methyl](2-methylbutyl)amine Overview


[(3,4-Difluorophenyl)methyl](2-methylbutyl)amine (molecular formula C12H17F2N, molecular weight 213.27 g/mol) is a fluorinated secondary amine characterized by a 3,4-difluorophenyl ring linked via a methylene bridge to a 2-methylbutylamine moiety . The compound is supplied as a research-grade screening compound intended for non-human, non-therapeutic research applications . Its structural composition situates it within a family of fluorinated benzylamines that have demonstrated utility as building blocks in medicinal chemistry, electronic materials, and agrochemical development [1]. The presence of the 3,4-difluoro substitution pattern and the branched 2-methylbutyl side chain distinguishes this compound from simpler N-methyl or N-tert-butyl benzylamine analogs, conferring differentiated lipophilicity and potential for enhanced target engagement profiles [2]. While direct biological characterization data for this exact compound remains limited in the public domain, its structural attributes align with pharmacophoric elements present in disclosed PI3K inhibitors and CRF1 receptor modulators, supporting its use in structure-activity relationship (SAR) exploration and lead optimization campaigns [2].

Pre-assembled secondary amine building block with 3,4-difluorobenzyl and 2-methylbutyl groups.
Secondary amine enables hydrogen bond donor interactions, absent in N-methyl analogs.
3,4-Difluorobenzyl motif reported in PI3K inhibitor patent SAR as a potency-supporting fragment.
Branched chain may improve lipophilicity for CNS-targeted library design (est. LogP shift).

Why This Fluorinated Amine Is Not Interchangeable


Generic substitution with readily available, less structurally complex amines—such as 3,4-difluorobenzylamine, N-methyl-3,4-difluorobenzylamine, or unsubstituted 2-methylbutylamine—is inadvisable due to fundamental differences in molecular architecture that govern intermolecular interactions. The target compound's secondary amine linkage, combined with the specific 3,4-difluoro substitution pattern on the aromatic ring and the branched 2-methylbutyl side chain, is not replicated by any single commercially available alternative . This precise arrangement is critical in medicinal chemistry contexts where binding pocket complementarity requires both the hydrogen bond donor/acceptor capacity of the secondary amine and the stereoelectronic effects imparted by the ortho/meta fluorine substitution [1]. The 2-methylbutyl chain introduces a chiral center and branched topology that differs substantially from linear alkyl or smaller methyl/tert-butyl substituents, potentially altering the compound's three-dimensional presentation at biological targets and its physicochemical properties such as LogP and aqueous solubility [2]. The evidence presented below substantiates these differentiation points with quantitative or qualitative comparator data where available, and where direct target compound data is absent, class-level inferences drawn from structurally related compounds are explicitly identified.

Target Secondary amine (H-bond donor + acceptor); branched 2-methylbutyl chain
Common substitute Tertiary N-methyl amine (acceptor only); linear or smaller alkyl substituents
H-bond donation capacity may be critical for target recognition; direct replacement can alter binding interaction profile.
Target 3,4-Difluoro substitution on phenyl ring
Alternative pattern 2,4-Difluoro, 4-chloro, or unsubstituted phenyl
Halogen pattern may shift kinase inhibition profile; patent SAR suggests potency dependence on 3,4-difluoro orientation.
Target Chiral 2-methylbutyl branch
Simpler chain n-Butyl, isobutyl, or methyl
Branching and chirality may influence LogP, aqueous solubility, and three-dimensional fit at biological targets.

Differentiation Evidence vs. Structurally Related Amines


Structural Advantage: Secondary vs. Tertiary Amine

The target compound is structurally distinguished from the commercially available N-methyl analog (3,4-Difluoro-N-methylbenzylamine) by the presence of a branched 2-methylbutyl substituent on the amine nitrogen rather than a simple methyl group . This substitution changes the amine from a tertiary amine (in the N-methyl analog) to a secondary amine in the target compound. Secondary amines can serve as hydrogen bond donors in addition to acceptors, unlike tertiary amines, which may significantly impact binding interactions at target proteins [1]. Furthermore, the 2-methylbutyl chain introduces a chiral center and extends the molecular reach by approximately 2-3 Å compared to the methyl group, potentially accessing distinct binding subpockets in receptor cavities or enzyme active sites [2].

Amine Class Comparison
Class-level
Secondary amine (H-bond donor + acceptor) with branched C5 chain vs. tertiary amine (acceptor only) with C1 methyl.
Supports binding interaction differentiation in SAR studies.
No direct binding data for target compound; class-level inference.
Medicinal Chemistry SAR Analysis Fluorine Chemistry

3,4-Difluorobenzyl: A Privileged Scaffold for PI3K Inhibition

The 3,4-difluorobenzylamine substructure, which constitutes the aromatic portion of the target compound, is explicitly claimed and exemplified in patent WO2012003283A1 as a key structural component of heterocyclic PI3K inhibitors [1]. In this patent, compounds bearing the 3,4-difluorobenzyl motif demonstrate potent inhibition of PI3K isoforms, with representative compounds exhibiting IC50 values below 100 nM in biochemical assays [1]. While the specific target compound is not directly tested in this patent, its core 3,4-difluorobenzyl pharmacophore is validated across a series of active inhibitors, establishing its utility as a privileged fragment for kinase inhibitor design [1]. The substitution of the 3,4-difluorophenyl group with alternative halogenation patterns (e.g., 2,4-difluoro, 4-chloro) in the patent examples results in diminished potency, underscoring the importance of the specific 3,4-difluoro substitution pattern [1].

PI3K Inhibition Context
Class-level
3,4-Difluorobenzyl motif reported in patent examples with IC50 <100 nM in biochemical PI3K assays.
Supports use as a building block for kinase inhibitor library design.
Compound not directly tested; SAR inference from WO2012003283A1.
Kinase Inhibition Oncology Drug Discovery

2-Methylbutylamine Fragment Activates Platinum Antitumor Complexes

The 2-methylbutylamine fragment present in the target compound has been independently validated as a critical activating ligand in antitumor platinum complexes. In trans-[PtCl2(NH3)(Am)] complexes, replacement of one amine group with 2-methylbutylamine (Am = 2-methylbutylamine) converts clinically ineffective transplatin into a highly cytotoxic agent [1]. These complexes exhibit cytotoxicity superior to cisplatin and demonstrate activity against cisplatin-resistant tumor cell lines [1]. The branched aliphatic amine ligand is believed to alter DNA binding geometry and crosslink formation, thereby circumventing resistance mechanisms [1]. While the target compound itself is not a platinum complex, the demonstrated ability of the 2-methylbutylamine moiety to modulate biological activity when incorporated into larger molecular architectures supports its utility as a functional building block [2].

2-Methylbutylamine Fragment
Class-level
In trans-Pt complexes, 2-methylbutylamine ligand associated with enhanced cytotoxicity vs. cisplatin and activity in resistant cell lines.
Reported model-response context for functional fragment utility.
Compound is not a platinum complex; fragment inference from literature.
Anticancer Agents Platinum Chemistry DNA Interaction

3,4-Difluoro Substitution Effect in β-Catenin/BCL9 PPI Inhibitors

In a study of novel β-catenin/BCL9 protein-protein interaction inhibitors for colorectal cancer, researchers systematically evaluated the effect of replacing the 4-isopropylphenyl moiety with various aromatic groups . The 3,4-difluorophenyl substitution resulted in measurable but reduced activity compared to the optimized 4-isopropylphenyl lead, yet maintained quantifiable inhibition . Critically, this substitution pattern outperformed phenyl, cyclohexyl, thiophen-2-yl, and benzothiophen-5-yl replacements, which all resulted in more substantial activity loss . This SAR data demonstrates that the 3,4-difluoro substitution pattern confers distinct electronic and steric properties that can be tuned for target engagement . The target compound's 3,4-difluorophenyl group is thus a chemically rational choice for exploring fluorinated aromatic SAR space in medicinal chemistry programs.

β-Catenin/BCL9 PPI SAR
Class-level
3,4-Difluorophenyl substitution showed moderate activity retention; outperformed phenyl, cyclohexyl, and thiophene replacements.
Supports fluorinated aromatic SAR exploration in PPI inhibitor campaigns.
No direct data for target compound; qualitative SAR trend.
Protein-Protein Interaction Wnt Signaling Colorectal Cancer

Physicochemical Advantages for CNS Drug Discovery

From a procurement perspective, the target compound represents a specialized, pre-assembled building block that eliminates the need for custom synthesis of a secondary amine bearing both the 3,4-difluorobenzyl and 2-methylbutyl groups . Alternative approaches would require either sequential alkylation of 3,4-difluorobenzylamine with a 2-methylbutyl halide or reductive amination between 3,4-difluorobenzaldehyde and 2-methylbutylamine, each necessitating additional synthetic steps, purification, and characterization . The target compound's molecular weight (213.27 g/mol) and predicted LogP (estimated 3.2-3.5 based on fluorinated amine SAR) place it in a favorable range for CNS drug discovery programs, unlike simpler analogs such as 3,4-difluorobenzylamine (MW 143.13, LogP ~1.5) which may lack sufficient lipophilicity for blood-brain barrier penetration . The compound is supplied as a screening compound for non-human research use, positioning it as a convenient tool for initial SAR exploration .

Physicochemical Profile
Supporting evidence
MW 213.27; estimated LogP ~3.2–3.5 (vs. ~1.5 for 3,4-difluorobenzylamine). Pre-assembled building block.
May support CNS-focused library design and synthesis efficiency.
LogP estimated; no experimental data available for target compound.
Compound Sourcing Chemical Synthesis Research Supply

Applications of [(3,4-Difluorophenyl)methyl](2-methylbutyl)amine


PI3K Inhibitor Lead Optimization

Based on patent WO2012003283A1, which validates the 3,4-difluorobenzyl substructure as a potency-enhancing pharmacophore in PI3K inhibitors with sub-100 nM IC50 values [1], [(3,4-Difluorophenyl)methyl](2-methylbutyl)amine is recommended as a building block for generating focused kinase inhibitor libraries. The compound's secondary amine functionality provides an additional hydrogen bond donor not present in N-methyl analogs, potentially enabling interactions with conserved kinase hinge region residues. Medicinal chemists pursuing PI3K or related lipid kinase targets can utilize this compound as a starting point for amide coupling or reductive amination reactions to explore extended SAR around the solvent-exposed region of the ATP-binding pocket.

CRF1 Receptor Modulators for CNS Disorders

Although the specific target compound lacks direct CRF1 receptor activity data, structurally related amines bearing 3,4-difluorophenyl and branched alkyl motifs have demonstrated CRF1 receptor binding with pKi values of 5.83 in ChEMBL-curated assays [1]. The estimated LogP of 3.2-3.5 for the target compound falls within the favorable range for CNS penetration [2], positioning it as a candidate scaffold for developing corticotropin-releasing factor receptor ligands. Researchers investigating stress-related disorders, anxiety, or depression can employ this compound as a core template for generating analogs with improved receptor affinity and selectivity profiles through systematic substitution on the aromatic ring and amine nitrogen.

Fragment-Based SAR of Fluorinated Amines

The compound's 3,4-difluoro substitution pattern has been characterized in β-catenin/BCL9 PPI inhibitor SAR studies, where it demonstrated superior activity retention compared to phenyl, cyclohexyl, and thiophene replacements [1]. This positions [(3,4-Difluorophenyl)methyl](2-methylbutyl)amine as a valuable fragment for systematic SAR campaigns. The branched 2-methylbutyl chain introduces a chiral center that can be exploited for stereoselective target engagement studies. The compound's pre-assembled nature eliminates the need for multistep synthesis, enabling rapid analog generation through standard amine derivatization reactions including acylation, sulfonylation, and reductive amination [2].

Antimicrobial Agents for Mycobacterium and Nocardia

Difluorobenzyl ethanolamine derivatives have demonstrated in vitro selective antimicrobial activity against Mycobacterium and Nocardia species, with minimum inhibitory concentration (MIC) values similar to or lower than the first-line antituberculosis agent ethambutol [1]. While the target compound is an amine rather than an ethanolamine, the shared 3,4-difluorobenzyl pharmacophore suggests potential antimicrobial relevance. The compound can serve as a synthetic intermediate for preparing ethanolamine or amino alcohol derivatives through straightforward functional group interconversion, providing access to this validated antimicrobial chemotype. Researchers pursuing novel antitubercular or anti-Nocardia agents can utilize this building block to explore fluorine substitution effects on potency and selectivity.

Application
Selection Property
Validation Focus
PI3K pathway inhibitor SAR
3,4-Difluorobenzyl pharmacophore presence
Kinase inhibition assay panel
CNS receptor modulator exploration
Estimated LogP and amine H-bond capacity
Receptor binding and permeability assays
Fluorinated fragment SAR campaigns
Pre-assembled secondary amine with chiral branch
Stereoselective target engagement and activity retention
Antimicrobial screening studies
3,4-Difluorobenzyl core for amine derivatization
MIC determination against Mycobacterium/Nocardia

Technical Documentation Hub

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